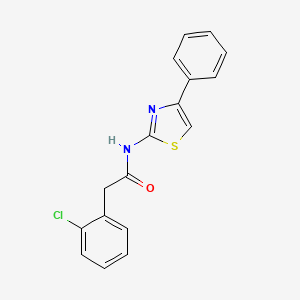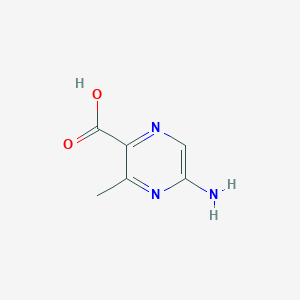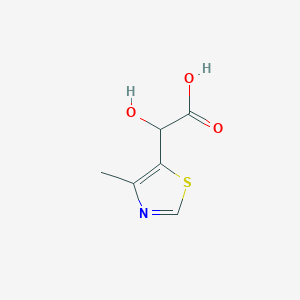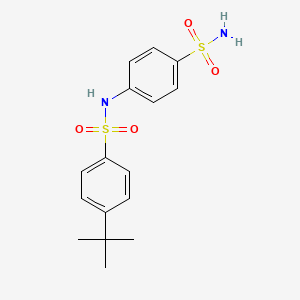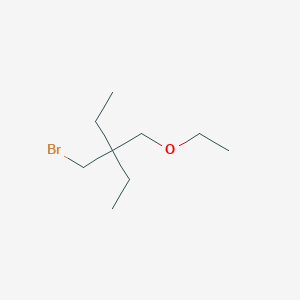
3-(Bromomethyl)-3-(ethoxymethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-(ethoxymethyl)pentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group and an ethoxymethyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)pentane can be achieved through several methods:
Halogenation of Alkanes: One common method involves the bromination of 3-(ethoxymethyl)pentane using bromine (Br2) in the presence of a radical initiator such as light or heat.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) on 3-(ethoxymethyl)pentane with a bromide ion (Br-).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes using bromine and appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(ethoxymethyl)pentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
3-(Bromomethyl)-3-(ethoxymethyl)pentane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)pentane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Elimination Reactions: The compound undergoes deprotonation to form a double bond.
Oxidation and Reduction: Involves the transfer of electrons to form new oxidation states.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(ethoxymethyl)pentane: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-(methoxymethyl)pentane: Similar structure but with a methoxymethyl group instead of ethoxymethyl.
3-(Bromomethyl)-3-(hydroxymethyl)pentane: Similar structure but with a hydroxymethyl group instead of ethoxymethyl.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(ethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(5-2,7-10)8-11-6-3/h4-8H2,1-3H3 |
InChI Key |
HGHUYISFELAAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


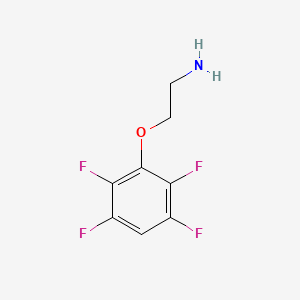
![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
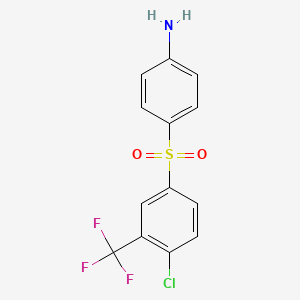
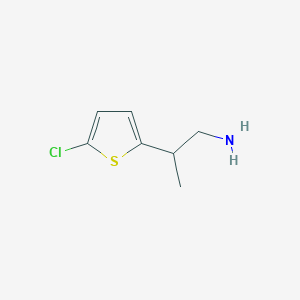
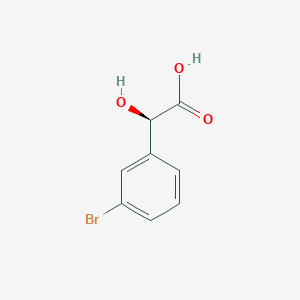
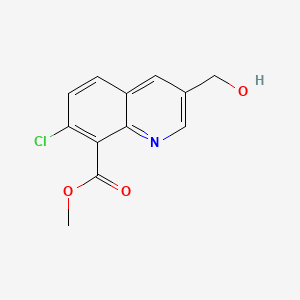
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
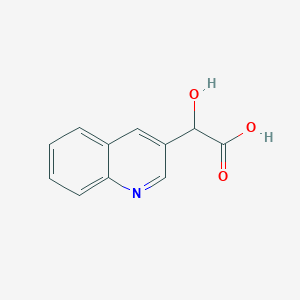
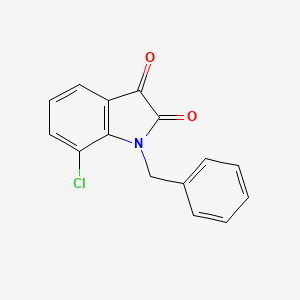
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
